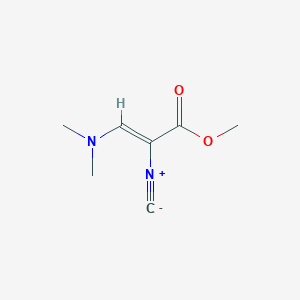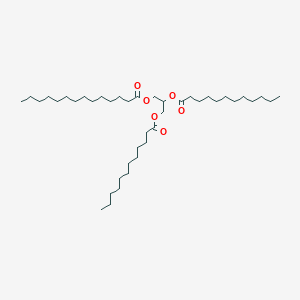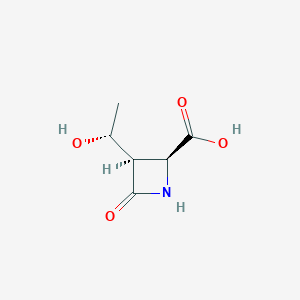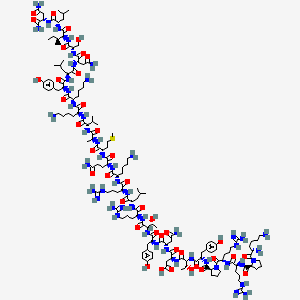
Methyl 3-(dimethylamino)-2-isocyanoacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Methyl 3-(dimethylamino)-2-isocyanoacrylate involves several key methods. For example, the compound was prepared from N-acetylglycine, which underwent a series of reactions to yield a versatile reagent for the synthesis of heterocyclic systems, including various pyranones and pyrimidinones (Kralj et al., 1997). Another synthesis route involves the reaction of 3-(aminomethylene)-3H-indoles with methyl α-isocyanoacetate, highlighting the compound's role in the formation of novel structures (Moriya & Yoneda, 1982).
Molecular Structure Analysis
The molecular structure of Methyl 3-(dimethylamino)-2-isocyanoacrylate and its derivatives has been studied extensively, including the analysis of isomerization and conformation. For instance, an isomerizational and conformational study of related compounds revealed insights into the molecular structures, including E and Z isomers and their stability and conformations (Gatial et al., 2011).
Chemical Reactions and Properties
This compound is involved in a variety of chemical reactions, demonstrating its versatility as a reagent. One study discussed its reaction with acyl chlorides, leading to unexpected products and providing insights into its reactivity (Bossio et al., 1993). Moreover, it has been used in multicomponent reactions for the assembly of complex molecules, showcasing its utility in organic synthesis (Dömling & Illgen, 2004).
Physical Properties Analysis
The physical properties of Methyl 3-(dimethylamino)-2-isocyanoacrylate, such as its solubility, boiling point, and melting point, are crucial for its application in chemical reactions. However, specific studies focusing on these properties were not highlighted in the available research literature.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming diverse chemical structures, are significant. The compound's reactivity with isocyanates and its application in novel polyamide syntheses illustrate its chemical properties and potential for creating polymers with unique characteristics (Kihara, Sugimoto, & Endo, 1999).
科学的研究の応用
Synthesis of Imidazole-4-carboxylic Acids : The novel 3-N,N-(dimethylamino)isocyanoacrylate-Wang-resin has been used for the synthesis of imidazole-4-carboxylic acids. This process is notably efficient, utilizing a microwave reactor and requiring only 15 minutes at 220°C (Henkel, 2004).
Investigation in Isocyanide Chemistry : A study investigated the reaction between (Z)-methyl 3-dimethylamino-2-isocyanoacrylate and acyl chlorides. This work contributes to a deeper understanding of reactions involving isocyanides and related compounds (Bossio et al., 1993).
Multicomponent Assembly of 2-Acyloxymethyl Thiazoles : Methyl 3-(N,N-dimethylamino)-2-isocyanoacrylate has been used in a multicomponent reaction for assembling diverse substituted 2-acyloxymethyl thiazoles. The reaction was compatible with a wide range of functionalized starting materials (Henkel et al., 2003).
Synthesis of 1-Alkyl-4-imidazolecarboxylates : Research demonstrated that reacting ethyl 3-N,N-(dimethylamino)-2-isocyanoacrylate with a primary amine leads to the regioselective formation of 1-alkyl-4-imidazolecarboxylates. This method has been shown to be applicable to a variety of amine substrates (Helal & Lucas, 2002).
Preparation of Pyrimidine-4(3H)-ones : Utilizing methyl 3-(dimethylamino) acrylates, researchers synthesized compounds which were effective in producing 2,5-substituted 4(3H)-pyrimidones when reacted with amidines. This work broadens the scope of applications for such isocyanides in the synthesis of pyrimidine derivatives (Sokolenko et al., 2017).
Synthesis of Polyamide : A study demonstrated the application of 1,1-Bis(dimethylamino)ethylene (ketene N,N-acetal) reacting with isocyanates to form various adducts, which were further used in novel polyamide syntheses. This showcases the versatility of dimethylamino-containing compounds in polymer chemistry (Kihara et al., 1999).
特性
IUPAC Name |
methyl (Z)-3-(dimethylamino)-2-isocyanoprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-8-6(5-9(2)3)7(10)11-4/h5H,2-4H3/b6-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREGRQYTSPAJDX-WAYWQWQTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)OC)[N+]#[C-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)OC)\[N+]#[C-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(dimethylamino)-2-isocyanoacrylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(αZ)-α-[(Acetyloxy)imino]-2-(formylamino)-4-thiazoleacetic Acid](/img/no-structure.png)



![Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate](/img/structure/B1142403.png)